molecular formula C9H12Cl2FN3 B2502099 2-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;dihydrochloride CAS No. 2309456-39-9

2-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;dihydrochloride

Cat. No.: B2502099
CAS No.: 2309456-39-9
M. Wt: 252.11
InChI Key: IAVMZWWOHOZVCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;dihydrochloride is a chemical compound with the molecular formula C9H11Cl2FN2. It is a fluorinated pyridine derivative, which is often used in research and development, particularly in the field of medicinal chemistry. This compound is known for its potential biological activities and is used as a reference standard in pharmaceutical testing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;dihydrochloride involves several steps. One common method includes the fluorination of pyridine derivatives. For instance, the fluorination of pyridine by complex AlF3 and CuF2 at high temperatures (450–500°C) can form fluorinated pyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit FGFRs, which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;dihydrochloride is unique due to its specific fluorination pattern and its potent activity against FGFRs. This makes it a valuable compound in cancer research and pharmaceutical testing .

Properties

IUPAC Name

2-(7-fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3.2ClH/c10-8-5-12-4-7-6(1-2-11)3-13-9(7)8;;/h3-5,13H,1-2,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVMZWWOHOZVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CC(=C2N1)F)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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